molecular formula C16H17N3O2 B2681937 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide CAS No. 1396854-15-1

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide

Cat. No.: B2681937
CAS No.: 1396854-15-1
M. Wt: 283.331
InChI Key: JQZICDMDLRXJJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide, also known as CPI-1189, is a novel compound that has shown promising results in various scientific research studies. This compound belongs to the class of indole carboxamides and has been synthesized using a specific method that involves the use of various chemicals and techniques.

Scientific Research Applications

Metabolism and Disposition Insights :Research into the metabolism and disposition of closely related compounds provides valuable insights into how N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide might be processed within the body. A study focused on the metabolic pathways and excretion patterns of a selective androgen receptor modulator in humans revealed extensive metabolic transformation and elimination routes involving urine and feces, with minimal unchanged drug detected in excreta, suggesting that metabolic clearance is a primary elimination route (Yi et al., 2012). This information can be pivotal for understanding the metabolism of structurally similar compounds, including this compound, especially in terms of predicting metabolic stability, potential metabolites, and pathways of elimination.

Pharmacokinetics and Drug Interactions :Pharmacokinetic studies, such as those examining the disposition and metabolism of specific cannabinoid receptor antagonists in humans, shed light on absorption rates, bioavailability, and the role of enzymes like CYP3A4/3A5 in the metabolism of therapeutic agents (Miao et al., 2012). Insights from these studies can inform the pharmacokinetic modeling of this compound, including its potential interactions with other drugs, absorption characteristics, and the impact of genetic variations in metabolic enzymes on its pharmacokinetics.

Toxicological Considerations :Toxicological research, such as studies on the effects of lipophilicity and functional groups of synthetic cannabinoids on blood concentrations and urinary excretion, provides a basis for assessing the safety profile of new compounds (Kakehashi et al., 2019). By examining the relationships between chemical structure, toxicity, and excretion patterns, researchers can better predict the toxicological risks associated with this compound, aiding in the development of safer therapeutic agents.

Application in Therapeutic Development :The exploration of new chemical entities often involves investigating their potential therapeutic applications. For instance, the synthesis and evaluation of new chiral piperidine analogs for repellent efficacy provide a framework for the development of this compound-based therapies, whether in disease treatment or prevention (Klun et al., 2003).

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-15-8-11(9-19(15)12-5-6-12)17-16(21)14-7-10-3-1-2-4-13(10)18-14/h1-4,7,11-12,18H,5-6,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZICDMDLRXJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.